molecular formula C10H10N2O4S2 B3050634 Thiazolo[5,4-d]thiazole-2,5-dicarboxylic acid, diethyl ester CAS No. 27484-49-7

Thiazolo[5,4-d]thiazole-2,5-dicarboxylic acid, diethyl ester

Cat. No.: B3050634
CAS No.: 27484-49-7
M. Wt: 286.3 g/mol
InChI Key: BNDULCJBBQVAGY-UHFFFAOYSA-N
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Description

Thiazolo[5,4-d]thiazole-2,5-dicarboxylic acid, diethyl ester is a heterocyclic compound characterized by its unique thiazole-thiazole fused ring system. This compound is known for its electron-deficient nature and high oxidative stability, making it a valuable component in various scientific and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of thiazolo[5,4-d]thiazole-2,5-dicarboxylic acid, diethyl ester typically involves the condensation of appropriate thiazole derivatives under controlled conditions. One common method includes the reaction of terephthalimidamide with 4,4′-(thiazolo[5,4-d]thiazole-2,5-diyl)dibenzaldehyde . The reaction is carried out in the presence of a suitable catalyst and solvent, often under reflux conditions to ensure complete condensation.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques such as recrystallization and chromatography to obtain the desired product.

Chemical Reactions Analysis

Types of Reactions: Thiazolo[5,4-d]thiazole-2,5-dicarboxylic acid, diethyl ester undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the compound into its corresponding thiazolidine derivatives.

    Substitution: Electrophilic and nucleophilic substitution reactions are common, where functional groups on the thiazole rings are replaced by other substituents.

Common Reagents and Conditions:

    Oxidation: Reagents such as hydrogen peroxide or potassium permanganate under acidic or basic conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride.

    Substitution: Halogenating agents, alkylating agents, or nucleophiles under appropriate conditions.

Major Products: The major products formed from these reactions include sulfoxides, sulfones, thiazolidines, and various substituted thiazole derivatives.

Scientific Research Applications

Thiazolo[5,4-d]thiazole-2,5-dicarboxylic acid, diethyl ester has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of thiazolo[5,4-d]thiazole-2,5-dicarboxylic acid, diethyl ester involves its interaction with various molecular targets. The compound’s electron-deficient nature and planar structure enable efficient π–π stacking interactions, which are crucial in its role as a photocatalyst and in organic electronics . Additionally, its ability to form coordination complexes with metals enhances its functionality in catalysis and material science applications.

Comparison with Similar Compounds

  • Thiazolo[5,4-d]thiazole-2,5-dicarboxylic acid
  • Thiazolo[5,4-d]thiazole-2,5-dicarboxylic acid, dimethyl ester
  • Thiazolo[5,4-d]thiazole-2,5-dicarboxylic acid, dipropyl ester

Uniqueness: Thiazolo[5,4-d]thiazole-2,5-dicarboxylic acid, diethyl ester stands out due to its specific ester functional groups, which influence its solubility, reactivity, and overall chemical behavior. Compared to its dimethyl and dipropyl counterparts, the diethyl ester variant offers a balance between hydrophobicity and steric effects, making it particularly suitable for certain applications in material science and catalysis .

Properties

IUPAC Name

diethyl [1,3]thiazolo[5,4-d][1,3]thiazole-2,5-dicarboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10N2O4S2/c1-3-15-9(13)7-11-5-6(17-7)12-8(18-5)10(14)16-4-2/h3-4H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BNDULCJBBQVAGY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=NC2=C(S1)N=C(S2)C(=O)OCC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10N2O4S2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90449368
Record name Thiazolo[5,4-d]thiazole-2,5-dicarboxylic acid, diethyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90449368
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

286.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

27484-49-7
Record name Thiazolo[5,4-d]thiazole-2,5-dicarboxylic acid, diethyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90449368
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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